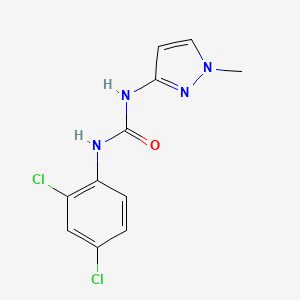
N-(2,4-dichlorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea
描述
N-(2,4-dichlorophenyl)-N’-(1-methyl-1H-pyrazol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science. The presence of the dichlorophenyl and pyrazolyl groups in its structure suggests potential biological activity and utility in chemical synthesis.
属性
分子式 |
C11H10Cl2N4O |
|---|---|
分子量 |
285.13 g/mol |
IUPAC 名称 |
1-(2,4-dichlorophenyl)-3-(1-methylpyrazol-3-yl)urea |
InChI |
InChI=1S/C11H10Cl2N4O/c1-17-5-4-10(16-17)15-11(18)14-9-3-2-7(12)6-8(9)13/h2-6H,1H3,(H2,14,15,16,18) |
InChI 键 |
RGCDLOJNNSPNAL-UHFFFAOYSA-N |
SMILES |
CN1C=CC(=N1)NC(=O)NC2=C(C=C(C=C2)Cl)Cl |
规范 SMILES |
CN1C=CC(=N1)NC(=O)NC2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-N’-(1-methyl-1H-pyrazol-3-yl)urea typically involves the reaction of 2,4-dichloroaniline with 1-methyl-1H-pyrazole-3-carboxylic acid or its derivatives under suitable conditions. Common reagents include coupling agents like carbodiimides or activating agents like thionyl chloride. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques like crystallization or chromatography is common.
化学反应分析
Types of Reactions
N-(2,4-dichlorophenyl)-N’-(1-methyl-1H-pyrazol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The chlorine atoms in the dichlorophenyl ring can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of substituted urea derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials or as a component in agrochemicals.
作用机制
The mechanism of action of N-(2,4-dichlorophenyl)-N’-(1-methyl-1H-pyrazol-3-yl)urea depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include inhibition of key enzymes or disruption of cellular processes.
相似化合物的比较
Similar Compounds
N-(2,4-dichlorophenyl)-N’-(1H-pyrazol-3-yl)urea: Lacks the methyl group on the pyrazole ring.
N-(2,4-dichlorophenyl)-N’-(1-methyl-1H-pyrazol-4-yl)urea: The pyrazole ring is substituted at a different position.
N-(2,4-dichlorophenyl)-N’-(1-methyl-1H-imidazol-3-yl)urea: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
N-(2,4-dichlorophenyl)-N’-(1-methyl-1H-pyrazol-3-yl)urea is unique due to the specific substitution pattern on the pyrazole ring and the presence of the dichlorophenyl group
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


